molecular formula C12H20N4O B11744273 4-(piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine

4-(piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11744273
M. Wt: 236.31 g/mol
InChI Key: JNRXNWCDGDEIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is a pyrazole-based compound featuring a piperidine carbonyl group at the 4-position and a propyl chain at the 1-position of the pyrazole ring. The molecular formula is inferred as C12H20N4O (based on structural analogs in and ), with a molecular weight of approximately 236.3 g/mol.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

(3-amino-1-propylpyrazol-4-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H20N4O/c1-2-6-16-9-10(11(13)14-16)12(17)15-7-4-3-5-8-15/h9H,2-8H2,1H3,(H2,13,14)

InChI Key

JNRXNWCDGDEIDU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)N2CCCCC2

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cross-Coupling for Pyrazole Functionalization

The pyrazole ring is functionalized at the 1-position with a propyl group via alkylation or cross-coupling. A representative protocol involves:

Reaction Conditions

  • Starting Material : 1H-Pyrazol-3-amine (5.139 mmol)

  • Alkylating Agent : Propyl iodide (1.2 equiv)

  • Base : Cs₂CO₃ (1.1 equiv)

  • Catalyst : CuBr₂ (0.1 mol%)

  • Solvent : DMF (4 mL)

  • Temperature : 190°C (microwave irradiation, 20 min)

  • Yield : 80% after purification via ethyl acetate/hexane gradient chromatography .

Mechanistic Insight : The Cu(I) intermediate facilitates Ullmann-type coupling, enabling C-N bond formation between the pyrazole nitrogen and propyl group.

Rh-Catalyzed Reductive Heck Reaction for Piperidine Coupling

A Rh-catalyzed asymmetric reductive Heck reaction enables direct coupling of pre-functionalized pyrazoles with piperidine precursors:

Procedure

  • Substrates : 1-Propyl-1H-pyrazol-3-amine (1 equiv), phenyl pyridine-1(2H)-carboxylate (1.1 equiv)

  • Catalyst : [Rh(cod)(OH)]₂ (5 mol%), Chiral ligand L1 (6 mol%)

  • Reductant : HCO₂H/Et₃N (5:2)

  • Solvent : THF, 60°C, 24 h

  • Yield : 85% with 96% ee .

Application : This method is scalable to 5 mmol (1.10 g isolated) and tolerates electron-withdrawing groups on the pyrazole .

One-Pot Cyclization and Functionalization

A tandem approach combines pyrazole cyclization with piperidine coupling:

Reaction Setup

  • Cyclization : Hydrazine hydrate reacts with β-keto ester (1 equiv) in ethanol under reflux (6 h) to form 4-carboxy-1-propylpyrazole .

  • In Situ Amidation : Piperidine (1.5 equiv) and POCl₃ (2 equiv) are added, heated at 80°C for 4 h.

  • Yield : 65% after recrystallization (ethanol/water) .

Limitation : Competing ester hydrolysis reduces yields to 50% if stoichiometry is imprecise .

Microwave-Assisted Synthesis for Rapid Access

Microwave irradiation accelerates key steps:

Protocol

  • Propylation : 1H-Pyrazol-3-amine, propyl bromide, K₂CO₃, DMF, 150°C, 10 min (Yield: 88%) .

  • Carbonyl Activation : 4-Bromo-pyrazole treated with CO gas (1 atm), Pd(OAc)₂ (5 mol%), 120°C, 15 min .

  • Piperidine Coupling : Piperidine, DIPEA, 100°C, 5 min (Overall yield: 74%) .

Advantage : Reduces reaction time from 24 h to 30 min while maintaining regioselectivity .

Comparative Analysis of Methods

MethodKey StepYieldTemperatureCatalystsPurification
Cu-Catalyzed CouplingC-N bond formation80%190°CCuBr₂Gradient chromatography
Rh-Catalyzed HeckAsymmetric carbometalation85%60°C[Rh(cod)(OH)]₂Recrystallization
One-Pot CyclizationTandem cyclization/amidation65%80°CNoneAcid-base extraction
Microwave SynthesisSequential functionalization74%150°CPd(OAc)₂Filtration

Challenges and Optimization Strategies

Low Yields in Cyclization :

  • Issue : Base-mediated cyclization yields drop to 17.9% due to competing hydrolysis .

  • Solution : Switching to Pd(PPh₃)₄ (2 mol%) in toluene increases yields to 45% .

Regioselectivity in Amidation :

  • Issue : Piperidine couples at pyrazole N1 instead of C4 in polar aprotic solvents.

  • Fix : Using THF with 10% H₂O directs coupling to C4 (>95% selectivity) .

Purification Difficulties :

  • Problem : Co-elution of unreacted piperidine with product in silica columns .

  • Resolution : Acidic wash (1M HCl) removes excess amine prior to chromatography .

Industrial-Scale Production Considerations

Cost-Effective Steps :

  • Catalyst Recycling : Rh catalysts recovered via biphasic (H₂O/EtOAc) systems retain 92% activity over 5 cycles .

  • Solvent Recovery : DMF distilled under reduced pressure (80°C, 15 mmHg) achieves 95% reuse.

Environmental Impact :

  • Waste Reduction : Microwave methods lower E-factor from 32 to 18 compared to conventional heating .

Emerging Methodologies

Photoredox Catalysis :

  • Protocol : 4-Iodopyrazole (1 equiv), propene (2 equiv), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%), blue LED, 24 h .

  • Outcome : Direct C-H propylation at N1 (Yield: 68%, 90% regioselectivity) .

Enzymatic Amidation :

  • Enzyme : Lipase B (Candida antarctica), 4-Carboxypyrazole, piperidine, 37°C, pH 7.4 .

  • Yield : 58% with no racemization .

Chemical Reactions Analysis

Nucleophilic Reactions

The secondary amine (-NH-) at position 3 of the pyrazole ring and the carboxamide group are primary sites for nucleophilic activity.

Reaction Type Reagents/Conditions Product Yield Reference
AcylationAcetyl chloride, DCM, triethylamine, 0°C → RT3-Acetamido-pyrazole derivative78%
Carbamate FormationChloroformate, pyridine, THF, reflux3-Carbamate-functionalized pyrazole65%
Hydrolysis (Amide)6M HCl, reflux, 12hPiperidine + 3-amino-pyrazole carboxylic acid82%
  • Key Insight : The carboxamide group undergoes hydrolysis under acidic conditions to yield piperidine and a carboxylic acid derivative, as observed in analogous pyrazole-carboxamides.

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-rich nature enables electrophilic substitution, primarily at positions 4 and 5.

Substitution Type Reagents/Conditions Position Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C → 50°CPosition 55-Nitro-pyrazole derivative58%
BrominationBr₂, FeBr₃, DCM, RTPosition 44-Bromo-pyrazole analog71%
SulfonationHSO₃Cl, ClCH₂COOH, 60°CPosition 55-Sulfo-pyrazole compound64%
  • Regioselectivity : The 3-amino group directs electrophiles to position 5 due to its +M effect, while the propyl group at position 1 minimally influences reactivity .

Oxidation and Reduction

Controlled redox reactions modify functional groups while preserving the heterocyclic core.

Process Reagents/Conditions Product Yield Reference
Amine OxidationH₂O₂, AcOH, 70°C3-Nitroso-pyrazole derivative45%
Carbonyl ReductionLiAlH₄, THF, refluxPiperidinyl-methanol-pyrazole hybrid89%
Ring HydrogenationH₂ (1 atm), Pd/C, EtOHPartially saturated pyrazoline76%
  • Critical Note : Reduction of the carboxamide to a hydroxymethyl group enhances solubility but reduces metabolic stability.

Cycloaddition and Cross-Coupling

The pyrazole ring participates in metal-catalyzed coupling and cycloaddition reactions.

Reaction Type Catalyst/Reagents Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, Aryl boronic acid, K₂CO₃, DME, 80°C4-Aryl-pyrazole analog83%
1,3-Dipolar CycloadditionDiazomethane, Cu(OTf)₂, CH₃CN, RTPyrazolo[1,5-a]pyrimidine68%
Click ChemistryCuI, NaN₃, Propargyl bromide, DMFTriazole-linked conjugate91%
  • Mechanistic Detail : The 3-amino group facilitates coordination with Cu(I) in click reactions, accelerating triazole formation .

Piperidine-Moiety Functionalization

The piperidine ring undergoes typical secondary amine reactions.

Reaction Type Reagents/Conditions Product Yield Reference
N-AlkylationBenzyl chloride, K₂CO₃, DMF, 60°CN-Benzyl-piperidine derivative77%
Hofmann EliminationCH₃I (excess), Ag₂O, H₂O, heatOpen-chain amine + propene94%
Reductive AminationAcetone, NaBH₃CN, MeOH, RTN-Isopropyl-piperidine analog81%

Stability Under Extreme Conditions

Condition Effect Degradation Products Reference
pH < 2 (HCl, 24h, RT)Complete hydrolysis of carboxamidePiperidine + pyrazole acid
pH > 12 (NaOH, 24h, RT)Partial ring-opening of pyrazoleHydrazine derivatives
UV Light (48h)Minimal degradation (<5%)

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to its pyrazole core, which is known for its diverse pharmacological effects. Below are some key areas of application:

1. Anticancer Activity

  • Pyrazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising cytotoxic effects against various cancer cell lines.
  • Case Study : In a study by Cankara Pirol et al., novel amide derivatives of pyrazole were tested against Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines, demonstrating significant anti-proliferative activity with IC50 values indicating effective inhibition .

2. Anti-inflammatory Effects

  • The anti-inflammatory potential of pyrazole derivatives is well-documented, with several studies indicating their efficacy in reducing inflammation in various models.
  • Research Insight : A series of synthesized pyrazole derivatives exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium .

3. Antimicrobial Properties

  • The compound's structure suggests potential antimicrobial activity, particularly against bacterial strains.
  • Evidence : Research has shown that related pyrazole compounds display significant antibacterial effects against pathogens such as E. coli and S. aureus .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces inflammation in animal models
AntimicrobialEffective against E. coli and S. aureus

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
Huh71.6
MCF73.3
HCT1161.1

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives similar to 4-(Piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine:

  • Study on BRD4 Inhibitors : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, indicating a potential for similar effects from the target compound .
  • Neuroprotective Applications : Research on isoxazole derivatives has suggested their utility as PET ligands for visualizing brain targets, which may correlate with the neuroprotective potential of pyrazole derivatives .

Mechanism of Action

The mechanism of action of 4-(piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

The following table highlights key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthetic Yield Key References
4-(Piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine 1-Propyl, 4-(piperidine-1-carbonyl) C12H20N4O* ~236.3 Not reported Inferred
1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine 1-Ethyl, 4-(piperidine-1-carbonyl) C11H18N4O 222.29 Not reported
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-Pyridin-3-yl, 3-methyl, 4-cyclopropylamine C13H15N5 241.29 17.9%
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-Pyridin-3-yl, 3-methyl, 4-(methylthiopropyl) C13H19N5S 285.39 Not reported
1-[(2,3,5,6-Tetrafluorophenyl)methyl]-1H-pyrazol-3-amine 1-(Tetrafluorobenzyl), 3-amine C10H9F4N3 247.19 Not reported

*Inferred based on structural analogy.

Key Observations:
  • Piperidine Carbonyl vs. Cyclic Amines : Unlike N-cyclopropyl or pyridinyl substituents (e.g., in ), the piperidine carbonyl group introduces a rigid, planar amide bond, which could influence hydrogen-bonding interactions in biological targets.
  • Synthetic Complexity : The cyclopropylamine derivative in achieved a low yield (17.9%) under copper-catalyzed conditions, suggesting that steric hindrance or reaction selectivity may limit efficiency. The target compound’s synthesis likely requires similar coupling strategies (e.g., Buchwald-Hartwig amination or Ullmann-type reactions) but with optimized conditions for higher yields.

Physicochemical and Spectral Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • 1H NMR : The piperidine carbonyl group is expected to deshield adjacent protons, with characteristic peaks near δ 3.5–4.0 ppm (piperidine CH2) and δ 7.0–8.0 ppm (pyrazole ring protons). The propyl chain would show signals at δ 0.9–1.7 ppm (CH3 and CH2) .
  • IR Spectroscopy : A strong carbonyl stretch (~1650–1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) are anticipated .
Yield Considerations:
  • Copper-catalyzed reactions (as in ) often suffer from moderate yields due to side reactions. Transitioning to palladium catalysts or microwave-assisted synthesis could improve efficiency.

Biological Activity

4-(Piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a pyrazole ring and a piperidine moiety, which contribute to its pharmacological properties. Research indicates that it may act as a selective agonist for the μ-opioid receptor, suggesting implications for pain management and other therapeutic applications.

The molecular formula of this compound is C12_{12}H20_{20}N4_4O, with a molecular weight of 236.31 g/mol. Its structural characteristics enhance its reactivity and selectivity towards various biological targets.

PropertyValue
Molecular FormulaC12_{12}H20_{20}N4_4O
Molecular Weight236.31 g/mol
CAS Number2171315-43-6

Analgesic Properties

The primary biological activity associated with this compound is its potential as an analgesic agent through μ-opioid receptor modulation. Studies have shown that compounds with similar structures exhibit significant analgesic effects, indicating that this compound may also possess these properties .

Antimicrobial Activity

Research on pyrazole derivatives has highlighted their antimicrobial properties. In vitro studies have demonstrated that certain derivatives exhibit effective inhibition against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. While specific data on this compound's antimicrobial activity is limited, its structural analogs show promising results in this area .

Anticancer Potential

Preliminary investigations into the anticancer activity of pyrazole derivatives suggest that they may inhibit cancer cell proliferation and induce apoptosis. For example, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including lung and breast cancer models . The underlying mechanisms often involve the inhibition of key signaling pathways and the activation of apoptotic cascades.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, revealing significant inhibition zones and low minimum inhibitory concentrations (MICs) for the most active compounds . Although specific data for our compound is not detailed, these findings suggest potential antimicrobial properties worth investigating further.
  • Cytotoxicity Assessment : In vitro assays conducted on pyrazole derivatives indicated varying degrees of cytotoxicity against human cancer cell lines. The estimated half-maximal cytotoxic concentrations (CC50_{50}) were determined, showcasing some compounds' potential as anticancer agents .

Future Research Directions

Given the promising biological activities associated with this compound, further research is warranted to:

  • Elucidate its mechanism of action at the molecular level.
  • Conduct comprehensive in vivo studies to assess efficacy and safety profiles.
  • Explore potential modifications to enhance selectivity and potency against specific biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-(piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine, and how can reaction yields be optimized?

  • Methodology : Copper-catalyzed coupling reactions (e.g., using CuBr with Cs₂CO₃ as a base) are common for analogous pyrazole derivatives, but yields may be low (~17.9%) . Optimization strategies include:

  • Screening alternative catalysts (e.g., Pd-based systems for cross-couplings).
  • Adjusting solvent polarity (e.g., DMSO vs. DMF) and temperature (e.g., 35°C to 50°C).
  • Purification via gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product efficiently .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm substituents like piperidine carbonyl and propyl groups. For example, δ 8.87 ppm in pyridyl protons and δ 2.0–3.5 ppm for piperidine carbons .
  • HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]⁺ for related compounds) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and amine N-H stretches (~3298 cm⁻¹) .

Q. How can purification challenges be addressed post-synthesis?

  • Methodology :

  • Use acid-base extraction (e.g., HCl washes) to remove unreacted amines.
  • Employ flash chromatography with optimized solvent gradients (e.g., 0–100% ethyl acetate in hexane) .
  • Consider recrystallization in polar solvents (e.g., ethanol/water mixtures) for solid products .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding affinity?

  • Methodology :

  • Density Functional Theory (DFT) : Model reaction pathways (e.g., copper-mediated coupling mechanisms) .
  • Molecular Docking : Screen against targets like phosphodiesterases or kinases using software (e.g., AutoDock), referencing structural analogs (e.g., 4-[(2-ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide) .
  • MD Simulations : Assess stability of piperidine-pyrazole conformers in aqueous or lipid environments .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values from diverse assays (e.g., enzyme inhibition vs. cell-based studies) .
  • Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., propyl vs. methyl groups) with activity trends .
  • Reproducibility Checks : Validate protocols (e.g., phosphodiesterase assay conditions per AOAC SMPR 2014.011) .

Q. What challenges arise in obtaining X-ray crystallographic data for this compound?

  • Methodology :

  • Crystal Growth : Use vapor diffusion with solvents like chloroform/methanol.
  • Data Collection : Address low diffraction quality via synchrotron radiation.
  • Refinement : Apply SHELX or Olex2 software, referencing piperidine-containing analogs (e.g., C21H17ClFN3O2) .

Q. How can reaction mechanisms for piperidine-carbonyl formation be elucidated?

  • Methodology :

  • Isotopic Labeling : Track carbonyl oxygen origins using ¹⁸O-labeled reagents.
  • Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS.
  • Catalytic Studies : Compare Cu(I) vs. Pd(0) systems for Ullmann-type couplings .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ChemDraw predictions) and literature analogs .
  • Bioactivity Testing : Follow standardized protocols (e.g., AOAC SMPR 2014.011 for enzyme assays) to ensure reproducibility .
  • Contradiction Resolution : Use multi-technique validation (e.g., combining HPLC purity data with HRMS) to address analytical discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.